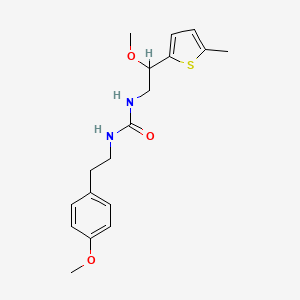
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(4-methoxyphenethyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
The compound features a urea functional group, which is known for its biological relevance, particularly in pharmacology. The presence of methoxy and thiophene groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to our target have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
These results suggest that modifications in the urea structure can enhance potency against cancer cells, with specific substitutions leading to improved efficacy compared to established drugs like Sorafenib .
The proposed mechanisms through which such compounds exert their anticancer effects include:
- Induction of Apoptosis : Many urea derivatives induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Compounds have been shown to block the cell cycle at the sub-G1 phase, preventing proliferation.
- Inhibition of Angiogenesis : Some derivatives inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.
Antimicrobial Activity
Other studies have explored the antimicrobial properties of similar thiophene-containing compounds. For example, derivatives have shown activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM in vitro, although they lacked efficacy in vivo due to rapid metabolism . This highlights the importance of structural modifications for enhancing bioavailability and stability.
Case Studies
- Anticancer Efficacy in vitro : A series of urea derivatives were synthesized and tested against various human cancer cell lines (MCF-7, HepG2, A549). The most promising candidates significantly inhibited cell proliferation and induced apoptosis .
- Structure-Activity Relationship (SAR) : Analysis indicated that substituents on the phenyl rings and the urea moiety critically influence biological activity. For instance, introducing electron-withdrawing groups enhanced cytotoxicity against cancer cells .
- Metabolic Stability : Investigations into metabolic pathways revealed that certain derivatives undergo rapid oxidative cleavage, impacting their efficacy in vivo. This underscores the need for further optimization to improve pharmacokinetic profiles .
属性
IUPAC Name |
1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-13-4-9-17(24-13)16(23-3)12-20-18(21)19-11-10-14-5-7-15(22-2)8-6-14/h4-9,16H,10-12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHAFOFBPLRTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)NCCC2=CC=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














